[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene

Catalog No.
S13016098
CAS No.
821799-39-7
M.F
C16H21F3
M. Wt
270.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benze...

CAS Number

821799-39-7

Product Name

[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene

IUPAC Name

[3-ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene

Molecular Formula

C16H21F3

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H21F3/c1-4-15(12-13(2)3,16(17,18)19)11-10-14-8-6-5-7-9-14/h4-9,13H,1,10-12H2,2-3H3

InChI Key

AXPVOYMJICIIGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F

[3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene is an organic compound characterized by its unique structural features, including a benzene ring substituted with a trifluoromethyl group and an ethenyl group. Its chemical formula is C15H18F3C_{15}H_{18}F_3, and it belongs to the class of compounds known as alkylbenzenes. The trifluoromethyl group is notable for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interactions in various chemical environments.

Typical of alkylbenzenes, including:

  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can direct electrophiles to the ortho and para positions of the benzene ring, enhancing reactivity.
  • Alkenylation Reactions: The ethenyl group can undergo reactions such as hydroboration-oxidation or hydrogenation, leading to the formation of alcohols or alkanes.
  • Radical Reactions: The compound may also participate in radical polymerization processes due to the presence of the ethenyl group.

Synthesis of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene can be achieved through several methods:

  • Alkylation of Benzene Derivatives: This involves the alkylation of a suitable benzene derivative with a trifluoromethyl-substituted alkyl halide.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck reactions) can facilitate the formation of carbon-carbon bonds between the ethenyl moiety and trifluoromethyl-substituted aryl groups.
  • Fluorination Techniques: Direct fluorination methods can introduce trifluoromethyl groups onto aromatic systems.

The unique properties of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene make it suitable for various applications:

  • Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of bioactive compounds due to its potential biological activities.
  • Materials Science: The compound could be used in the development of materials that require specific electronic or thermal properties attributed to trifluoromethyl groups.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as agrochemicals due to their effectiveness against pests and diseases.

Interaction studies involving [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene focus on its binding affinity and mechanism with various biological targets. Similar compounds have shown affinity for receptors involved in inflammation and cancer pathways, suggesting that this compound may also interact with similar biological systems, potentially influencing cellular signaling pathways.

Several compounds share structural similarities with [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
1,2-DichloroethaneDichloro-substituted ethaneSolvent properties; less reactive than trifluoromethyl
1-(Trifluoromethyl)-4-methylbenzeneTrifluoromethyl group on a methyl-substituted benzeneExhibits strong electron-withdrawing effects
4-TrifluoromethylphenolHydroxyl group on a trifluoromethyl-substituted benzenePotential antioxidant properties
1-(3,5-Bis(trifluoromethyl)phenyl)ethanoneKetone functionality with bis(trifluoromethyl) substitutionIntermediate in pharmaceutical synthesis

The uniqueness of [3-Ethenyl-5-methyl-3-(trifluoromethyl)hexyl]benzene lies in its combination of both ethenyl and trifluoromethyl functionalities, which provide specific reactivity patterns not found in other similar compounds.

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Exact Mass

270.15953516 g/mol

Monoisotopic Mass

270.15953516 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types